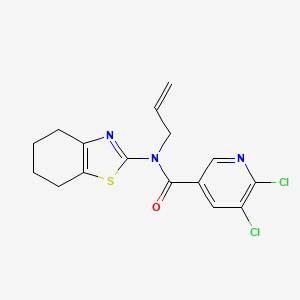

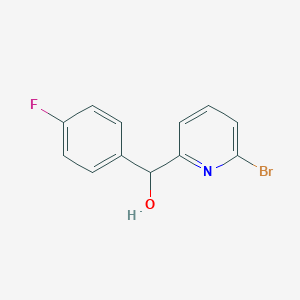

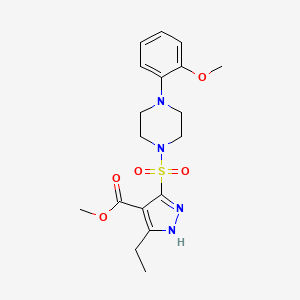

![molecular formula C7H7N3O2 B2400632 4-Nitro-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine CAS No. 1822922-04-2](/img/structure/B2400632.png)

4-Nitro-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-Nitro-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine” is a derivative of 1H-pyrrolo[2,3-b]pyridine . These derivatives have shown potent activities against FGFR1, 2, and 3 . They play an essential role in various types of tumors, making them an attractive strategy for cancer therapy .

Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in several studies . For instance, compound 4h, a derivative, exhibited potent FGFR inhibitory activity .Molecular Structure Analysis

The molecular structure of 1H-pyrrolo[2,3-b]pyridine derivatives is complex and involves a pyrrole moiety fused to a pyridine nucleus . The arrangement of nitrogen atoms in the bicyclic structure varies, leading to different isomeric forms .Chemical Reactions Analysis

The chemical reactions of 1H-pyrrolo[2,3-b]pyridine derivatives are diverse and depend on the specific derivative and conditions . For example, compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-pyrrolo[2,3-b]pyridine derivatives can vary. For instance, one study reported a yield of 71% as a yellow solid, with a melting point of 287–288 °C .Scientific Research Applications

Synthesis and Derivatives

Efficient Synthesis of Azaindoles : 6-Chloro-4-nitro- and 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine are used as building blocks for synthesizing 4-substituted 7-azaindole derivatives, demonstrating their utility in creating nucleophilic displacement reactions with phenolates and activated methylene nucleophiles (Figueroa‐Pérez et al., 2006).

Molecular Structure Studies : The molecular structure of derivatives like 4-nitro-9-phenyl-1H- and 9-hydroxy-3-oxo-9-phenyl-2,3-dihydro-9H-indeno-[2,1-c]pyridines has been examined using X-ray structural analysis, highlighting the versatility of the core compound in forming various structurally unique derivatives (Volkov et al., 2007).

Novel Synthesis Approaches : Innovative synthesis methods have been developed for 4,7-dihydro-1H-pyrrolo[2,3-b]pyridines, employing a three-component reaction approach. This demonstrates the compound's ability to be a starting point for complex and diverse synthetic pathways (Vilches-Herrera et al., 2013).

Palladium-Catalyzed Synthesis : The compound has been used in palladium-catalyzed reductive N-heterocyclization, showcasing its applicability in advanced organic synthesis techniques to create bicyclic pyrrolo-fused heteroaromatic molecules (Gorugantula et al., 2010).

Fragmentation and Chemical Reactions

Fragmentation Studies : Research has been conducted on the fragmentation patterns of 1H-pyrrolo[2,3-b]pyridine derivatives, providing insights into their behavior under electron impact and the formation of intermediates like naphthyridines and pyrido[2,3-d]pyrimidines (Herbert & Wibberley, 1970).

Electrophilic Reactions : Studies have shown that 1H-pyrrolo[2,3-b]pyridines undergo various electrophilic reactions, such as nitration and bromination, primarily at the 3-position. This research contributes to understanding the chemical reactivity of the compound's derivatives (Herbert & Wibberley, 1969).

Miscellaneous Applications

Tandem Synthesis : The compound has been utilized in tandem synthesis processes like the Cadogen-Type reaction to efficiently synthesize pyrrolo[2,3-b]quinolones, demonstrating its versatility in complex chemical transformations (Lin et al., 2017).

Catalysis and Green Chemistry : It has been used in green chemistry, such as in the one-pot synthesis of spirooxindole dihydropyridine derivatives using environmentally friendly catalysts. This reflects its potential in sustainable chemistry applications (Mohammadi et al., 2017).

Mechanism of Action

Target of Action

The primary targets of 4-Nitro-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors, making them an attractive strategy for cancer therapy .

Mode of Action

This compound interacts with FGFRs, inhibiting their activity . This compound exhibits potent activities against FGFR1, 2, and 3 . The inhibition of these receptors leads to changes in cellular processes, including cell proliferation and migration .

Biochemical Pathways

The compound affects the FGF–FGFR axis , a signal transduction pathway that regulates organ development, cell proliferation and migration, angiogenesis, and other processes . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .

Pharmacokinetics

It is noted that the compound has a low molecular weight , which is generally beneficial for bioavailability.

Result of Action

In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Derivatives of 1H-Pyrrolo[2,3-b]pyridine have shown potent activities against FGFR1, 2, and 3 . These interactions with fibroblast growth factor receptors (FGFRs) suggest that 4-Nitro-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine may also interact with these or similar proteins.

Cellular Effects

They also significantly inhibited the migration and invasion of these cells .

Properties

IUPAC Name |

4-nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2/c11-10(12)6-2-4-9-7-5(6)1-3-8-7/h2,4H,1,3H2,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEOWYFANMLCLTI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=NC=CC(=C21)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

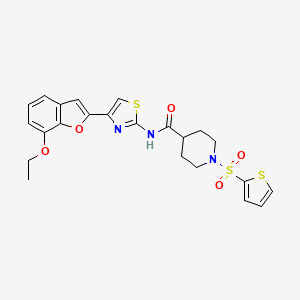

![N-cyclohexyl-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2400559.png)

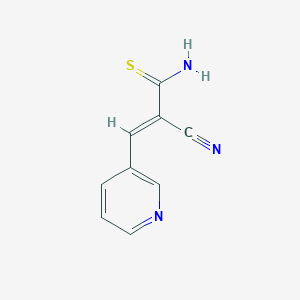

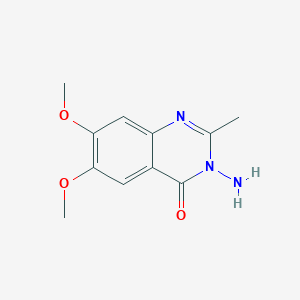

![N-benzyl-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2400560.png)

![Methyl 4-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2400562.png)

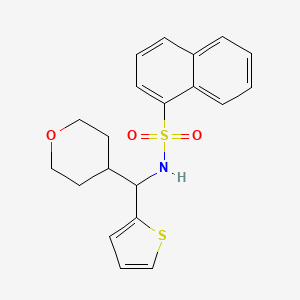

![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide](/img/structure/B2400568.png)